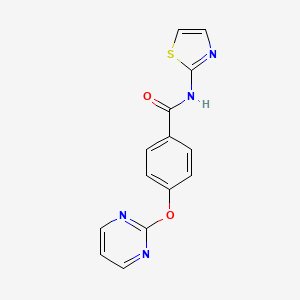
4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C14H10N4O2S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05244675 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition
One area of research involves the synthesis and analysis of pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), an enzyme critical for cell cycle regulation. These studies have led to the development of compounds with potent inhibitory effects on CDK2, contributing insights into the design of anticancer therapies. For example, a study reported the synthesis, structure-activity relationships (SAR), and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, showing their potent inhibition of CDK2 and effects consistent with CDK2 and CDK9 inhibition in cellular models (Wang et al., 2004).
Histone Lysine Demethylase Inhibition
Another significant application is in the development of inhibitors targeting histone lysine demethylases (KDMs), enzymes involved in epigenetic regulation. Research on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has led to potent inhibitors of the JmjC domain-containing KDM4 and KDM5 subfamilies, highlighting the role of these compounds in modulating gene expression through epigenetic mechanisms (Bavetsias et al., 2016).
Anticancer Activity
In the search for novel anticancer agents, derivatives of 4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide have been explored for their ability to inhibit key proteins involved in cancer progression. For instance, the synthesis and evaluation of a kinesin spindle protein (KSP) inhibitor, AZD4877, demonstrated its potential as a clinical candidate for cancer treatment due to its ability to arrest cancer cells in mitosis, leading to cell death (Theoclitou et al., 2011).
Antioxidant Activity
Compounds incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, derived from the core structure of interest, have been synthesized and evaluated as antioxidants. This research has identified compounds with antioxidant activity comparable to ascorbic acid, offering potential therapeutic benefits in conditions characterized by oxidative stress (El‐Mekabaty, 2015).
Herbicidal Activity
Research into the agricultural applications of pyrimidine and thiazole derivatives has led to the development of compounds with selective herbicidal activity. These compounds provide insights into new strategies for controlling weed growth in crops, with potential implications for improving agricultural productivity (Liu & Shi, 2014).
Safety and Hazards
“4-(2-Pyrimidinyloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It’s harmful if swallowed or in contact with skin . It may cause skin irritation and serious eye irritation . It’s harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propiedades
IUPAC Name |
4-pyrimidin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-12(18-14-17-8-9-21-14)10-2-4-11(5-3-10)20-13-15-6-1-7-16-13/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJZVXXZSFHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5502111.png)
![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)
